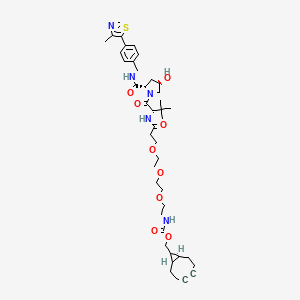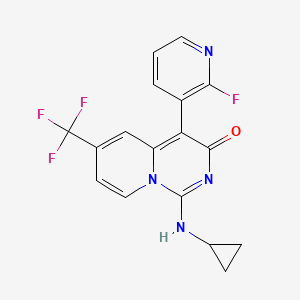
Mat2A-IN-13
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Mat2A-IN-13 is a compound that inhibits methionine adenosyltransferase 2A (MAT2A), an enzyme responsible for the synthesis of S-adenosylmethionine (SAM), a principal methyl donor in biological transmethylation reactions. This compound has garnered significant interest due to its potential therapeutic applications, particularly in targeting cancers with methylthioadenosine phosphorylase (MTAP) deletions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Mat2A-IN-13 involves several steps, including the formation of key intermediates and their subsequent reactions under controlled conditions. The synthetic route typically starts with the preparation of a core structure, followed by functional group modifications to achieve the desired inhibitory activity. Common reagents used in these reactions include various organic solvents, catalysts, and protective groups to ensure the stability and reactivity of intermediates .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale while maintaining the purity and yield of the compound. This process requires optimization of reaction conditions, such as temperature, pressure, and reaction time, to ensure efficient production. Additionally, purification techniques like crystallization, chromatography, and recrystallization are employed to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
Mat2A-IN-13 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Involves the addition of hydrogen or removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Involves the replacement of one functional group with another, using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include organic solvents (e.g., methanol, acetonitrile), catalysts (e.g., palladium on carbon), and protective groups (e.g., tert-butyloxycarbonyl). Reaction conditions such as temperature, pH, and reaction time are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may produce various substituted analogs .
Scientific Research Applications
Mat2A-IN-13 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the role of MAT2A in various biochemical pathways and to develop new synthetic methodologies.
Biology: Employed in cellular and molecular biology research to investigate the effects of MAT2A inhibition on cellular processes and gene expression.
Industry: Utilized in the development of new drugs and therapeutic strategies targeting MAT2A-related pathways.
Mechanism of Action
Mat2A-IN-13 exerts its effects by inhibiting the activity of MAT2A, thereby reducing the production of S-adenosylmethionine (SAM). This inhibition disrupts various methylation reactions essential for cellular function, leading to altered gene expression and cellular processes. The molecular targets and pathways involved include the methionine salvage pathway, folate cycle, and DNA methylation .
Comparison with Similar Compounds
Mat2A-IN-13 is unique compared to other MAT2A inhibitors due to its high selectivity and potency. Similar compounds include:
PF-9366: An allosteric inhibitor of MAT2A that binds to a different site on the enzyme, altering its activity.
IDE397: A potent small molecule inhibitor of MAT2A developed for targeting MTAP-deleted cancers.
These compounds share similar mechanisms of action but differ in their binding sites, selectivity, and therapeutic potential.
Properties
Molecular Formula |
C17H12F4N4O |
|---|---|
Molecular Weight |
364.30 g/mol |
IUPAC Name |
1-(cyclopropylamino)-4-(2-fluoropyridin-3-yl)-6-(trifluoromethyl)pyrido[1,2-c]pyrimidin-3-one |
InChI |
InChI=1S/C17H12F4N4O/c18-14-11(2-1-6-22-14)13-12-8-9(17(19,20)21)5-7-25(12)16(24-15(13)26)23-10-3-4-10/h1-2,5-8,10H,3-4H2,(H,23,24,26) |
InChI Key |
DVPGIHIDSHTDTP-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1NC2=NC(=O)C(=C3N2C=CC(=C3)C(F)(F)F)C4=C(N=CC=C4)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2R)-2-amino-4,4-dimethyl-N-[3-methyl-4-(2-methyl-1H-pyrrolo[2,3-b]pyridin-4-yl)phenyl]pentanamide](/img/structure/B12368766.png)
![(E)-3-[4-[(2R,3R,5Z)-3,4-dihydroxy-5-[2-[(2S,3S,4R,5R,6R)-3-hydroxy-4,5-dimethoxy-6-methyloxan-2-yl]oxy-1-methoxyethylidene]oxolan-2-yl]oxyphenyl]-N-[(2S,4S,5R)-5-[6-(dimethylamino)purin-9-yl]-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl]-2-methylprop-2-enamide](/img/structure/B12368773.png)


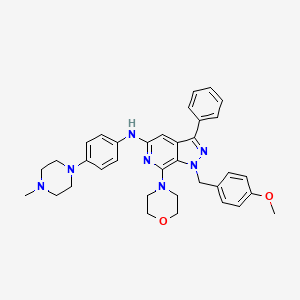
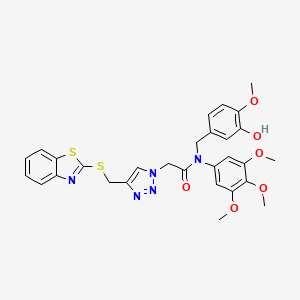
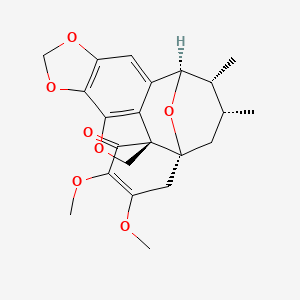
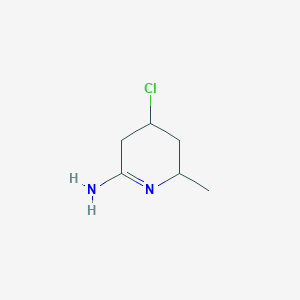
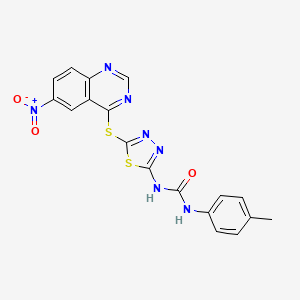

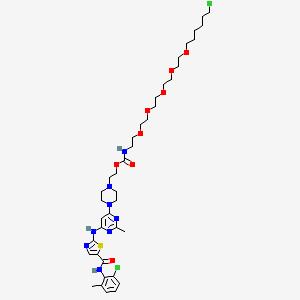
![(2R,3R,4S,5S,6R)-2-[[(1S,2S,3S)-3,7-dihydroxy-1-(4-hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-6-methoxy-2,4-dihydro-1H-naphthalen-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12368825.png)
![[2-[6-(acetyloxymethyl)-4-[6-(acetyloxymethyl)-3,5-dihydroxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-5-[(E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoyl]oxy-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]oxy-4-hydroxy-5-(hydroxymethyl)-2-[[(Z)-3-(4-hydroxyphenyl)prop-2-enoyl]oxymethyl]oxolan-3-yl] benzoate](/img/structure/B12368830.png)
